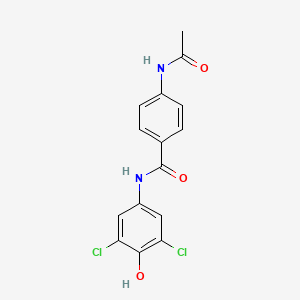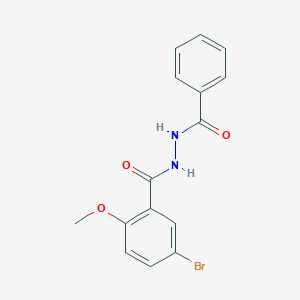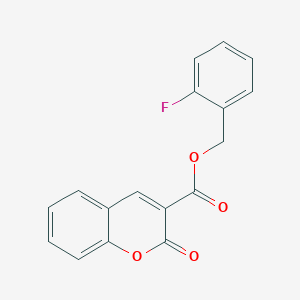![molecular formula C23H19NO4 B3609029 2-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3609029.png)
2-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione
説明
2-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione, also known as BPIQ or BPIP, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPIQ belongs to the class of isoindole-1,3(2H)-dione compounds, which have been shown to exhibit various biological activities.
作用機序
The mechanism of action of 2-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that this compound may act by disrupting microtubule dynamics, which are essential for cell division and proliferation. This compound has been shown to induce G2/M cell cycle arrest, which is consistent with microtubule disruption.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has been reported to inhibit tubulin polymerization, disrupt microtubule dynamics, and induce apoptosis. Furthermore, this compound has been shown to have low toxicity in normal cells, which is a desirable property for potential therapeutic applications.
実験室実験の利点と制限
One of the advantages of using 2-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its selectivity for microtubules. This property makes this compound a useful tool for visualizing microtubule dynamics in live cells. Furthermore, this compound has been shown to have low toxicity in normal cells, which is important for potential therapeutic applications.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use this compound in certain experimental setups. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione. One area of interest is the development of this compound analogs with improved solubility and selectivity for microtubules. Furthermore, the potential therapeutic applications of this compound in cancer treatment warrant further investigation. Finally, the use of this compound as a fluorescent probe for imaging other cellular structures and processes is an area of potential future research.
科学的研究の応用
2-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively bind to microtubules, which are important components of the cytoskeleton in cells. This property makes this compound a useful tool for visualizing microtubule dynamics in live cells.
In addition to its use as a fluorescent probe, this compound has also been studied for its potential applications in cancer research. Isoindole-1,3(2H)-dione compounds have been shown to exhibit cytotoxic activity against cancer cells, and this compound has been shown to induce apoptosis in several cancer cell lines. Furthermore, this compound has been reported to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
2-[2-(4-phenylmethoxyphenoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22-20-8-4-5-9-21(20)23(26)24(22)14-15-27-18-10-12-19(13-11-18)28-16-17-6-2-1-3-7-17/h1-13H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGSIMDYBBWALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3608946.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3608949.png)

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3608958.png)


![N-[3-({[3-(2-quinoxalinyl)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B3608993.png)
![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-2-methylbenzoic acid](/img/structure/B3608997.png)
![3-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B3609003.png)
![5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3609010.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3609012.png)
![1-[4-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B3609019.png)

![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3609037.png)